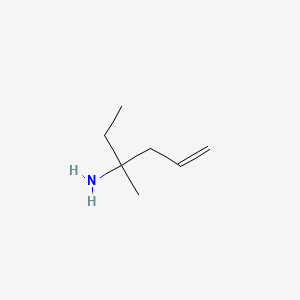

3-Methylhex-5-en-3-amine

Description

Significance of Chiral Aminoalkenes as Privileged Scaffolds in Synthetic Chemistry

Chiral aminoalkenes are considered privileged scaffolds in synthetic chemistry due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. nih.gov The term "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for a range of different receptors or enzymes by making simple modifications.

Versatility of the Amine and Alkene Functionalities in Chemical Transformations

The amine and alkene groups within a single molecule offer two distinct points for chemical modification. The amine group, being basic and nucleophilic, can participate in a variety of reactions such as alkylation, acylation, and the formation of amides and imines. mdpi.com The alkene group, with its electron-rich double bond, is susceptible to electrophilic addition, oxidation, reduction, and various metal-catalyzed cross-coupling reactions. nih.gov This dual reactivity allows for the construction of complex molecular architectures in a stepwise or sometimes concerted fashion. nih.gov For instance, the amine can be used to direct the functionalization of the alkene, or both groups can be transformed simultaneously or sequentially to build molecular complexity.

Importance of Stereochemistry in the Context of Chiral Amine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is of paramount importance in the context of chiral amine derivatives. unifi.it Many biological systems, such as enzymes and receptors, are chiral themselves and will interact differently with each enantiomer (non-superimposable mirror image) of a chiral molecule. unifi.it This can lead to one enantiomer having a desired therapeutic effect while the other may be inactive or even harmful. Therefore, the ability to synthesize a specific stereoisomer of a chiral amine is a critical aspect of modern drug discovery and development. rsc.org The stereocenter at the nitrogen-bearing carbon in chiral amines significantly influences their biological activity and intermolecular interactions. rsc.orgchinesechemsoc.org

Overview of Research Challenges Associated with the Synthesis of 3-Methylhex-5-en-3-amine

The synthesis of this compound, a tertiary allylic amine with a chiral center at the C3 position, presents several notable challenges. The primary difficulty lies in the construction of the quaternary stereocenter, a carbon atom bonded to four other carbon or heteroatoms. The synthesis of such sterically congested centers is inherently challenging. researchgate.net

Furthermore, controlling the enantioselectivity of the reaction to produce a single enantiomer of this chiral amine is a significant hurdle. While numerous methods exist for the synthesis of primary and secondary amines, the catalytic asymmetric synthesis of α-tertiary amines remains a developing field. researchgate.netacs.org Traditional methods often suffer from a lack of generality and may require harsh reaction conditions or the use of stoichiometric chiral auxiliaries. nih.gov

Another challenge is the potential for competing side reactions. For instance, the basicity of the amine can lead to elimination reactions, and the reactivity of the alkene can result in undesired additions or polymerizations. The development of catalytic systems that can selectively form the desired C-N bond in the presence of the reactive alkene is an active area of research. acs.org

Hierarchical Organization of Scholarly Endeavors on this compound

Specific scholarly work focusing exclusively on this compound is limited in the public domain. nih.gov However, research on this compound can be contextualized within the broader hierarchy of organic synthesis research.

At the highest level is the field of asymmetric synthesis , which focuses on the development of methods to produce chiral molecules in an enantiomerically pure form. Within this field, a significant area of focus is the synthesis of chiral amines . This is a critical area due to the prevalence of chiral amines in pharmaceuticals.

Further down the hierarchy is the more specific area of catalytic asymmetric synthesis of tertiary amines . This is a particularly challenging sub-field where researchers are actively developing new catalysts and methods. researchgate.netbohrium.com Research relevant to this compound would fall under the even more specific category of the synthesis of tertiary allylic amines , particularly those with a terminal vinyl group.

Current research in this area often involves the development of novel transition-metal catalysts (e.g., based on copper, palladium, or iridium) or photoredox catalysis to facilitate the key bond-forming reactions. researchgate.netacs.orgacs.org Studies often focus on the scope of these new methods, testing them on a variety of substrates, which may include structures analogous to this compound. Therefore, while dedicated studies on this specific molecule are not abundant, its synthesis is a relevant target for emerging synthetic methodologies.

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

3-methylhex-5-en-3-amine |

InChI |

InChI=1S/C7H15N/c1-4-6-7(3,8)5-2/h4H,1,5-6,8H2,2-3H3 |

InChI Key |

MYDLAVWPQOFXPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC=C)N |

Origin of Product |

United States |

Strategic Methodologies for the Enantioselective Synthesis of 3 Methylhex 5 En 3 Amine and Its Stereoisomers

Retrosynthetic Approaches to 3-Methylhex-5-en-3-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For a chiral molecule like this compound, this process must also strategically consider the point at which asymmetry is introduced.

Disconnection Strategies Involving C-C and C-N Bond Formations

The key structural feature of this compound is the quaternary stereocenter at the C3 position. Strategic disconnections can be envisioned for the bonds connected to this central carbon: the C-N bond, the C-C bond of the ethyl group, the C-C bond of the methyl group, and the C-C bond of the allyl group.

C-N Bond Disconnection: This is often the most intuitive disconnection for an amine. This approach simplifies the target to an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) and a corresponding tertiary electrophile, such as 3-methylhex-5-en-3-ol or its corresponding halide. However, the formation of a tertiary stereocenter via nucleophilic substitution (SN1 or SN2) is notoriously difficult to control stereochemically. SN1 pathways would lead to racemization, while SN2 reactions at a sterically hindered tertiary center are kinetically disfavored. Therefore, this disconnection is generally not ideal for an enantioselective synthesis.

C-C Bond Disconnections: A more effective strategy involves forming one of the carbon-carbon bonds at the prochiral center. This transforms the challenge into an asymmetric addition to a planar, prochiral precursor.

Disconnection of the Allyl Group: This leads to a prochiral ketimine precursor, specifically N-(sec-butylidene)ethanamine, and an allyl nucleophile (e.g., allylmagnesium bromide). The addition of the allyl group to the C=N bond would forge the quaternary stereocenter. This is a highly convergent and powerful approach.

Disconnection of the Ethyl Group: This suggests the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) to a different ketimine precursor, N-(1-methyl-1-allyl)imine. This route is also viable and relies on similar principles of asymmetric addition to an imine.

Disconnection of the Methyl Group: Similarly, this involves adding a methyl nucleophile to an N-(1-ethyl-1-allyl)imine.

Of these C-C disconnections, the addition of an organometallic reagent to a prochiral ketimine represents the most straightforward and well-established strategy for the asymmetric synthesis of α-tertiary amines. rsc.org

Selection of Prochiral Precursors and Chiral Induction Elements

Based on the C-C disconnection strategies, the most promising prochiral precursors are ketimines. For instance, using the allyl-group disconnection, the synthesis would start from butan-2-one and allylamine (B125299) to form the corresponding ketimine. The crucial step is the subsequent enantioselective allylation.

Chiral induction can be achieved through several methods:

Catalyst-Controlled Addition: A chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the ketimine and directs the incoming nucleophile to one of the two enantiotopic faces of the C=N double bond.

Substrate-Controlled Addition (Chiral Auxiliary): A chiral auxiliary can be attached to the nitrogen atom of the imine. The inherent chirality of the auxiliary sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite side. The auxiliary is then cleaved in a subsequent step to yield the final amine. Phenylglycinol is an example of a commercially available derivative that can serve as a source of both nitrogen and chiral information. nih.gov

The selection of the specific prochiral precursor and the method of chiral induction would depend on the availability of catalysts and the desired stereoisomer.

Classical and Contemporary Chemical Synthetic Pathways

Building on the retrosynthetic analysis, several modern synthetic methods can be proposed for the enantioselective construction of this compound.

Asymmetric Amination of Unsaturated Hydrocarbon Precursors

Directly adding an amine to an unsaturated hydrocarbon is a highly atom-economical approach. While challenging, significant progress has been made in this area.

Hydroamination involves the direct addition of an N-H bond across a carbon-carbon multiple bond. libretexts.org The intermolecular hydroamination of unactivated alkenes to form sterically congested quaternary stereocenters is a significant challenge. nih.gov Early transition metals (Groups 3-5, lanthanides) and late transition metals (e.g., Rh, Pd, Ir) can catalyze this transformation. vtt.fiprinceton.edu

A hypothetical hydroamination route to this compound could involve the reaction of 3-methyl-1,5-hexadiene (B75199) with a protected amine source catalyzed by a chiral transition metal complex. The catalyst would need to control both regioselectivity (addition to the internal double bond) and enantioselectivity. However, achieving high levels of control in such intermolecular reactions on diene substrates remains a formidable research problem. mdpi.com

| Substrate | Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Substituted 1,3-diene | Secondary Amine | Ni(COD)₂ / (R,R)-BenzP* | Moderate to Excellent | High | mdpi.com |

This table illustrates the potential of transition metal catalysis for related transformations, though direct application to the target molecule is hypothetical.

A powerful two-step strategy involves the enantioselective aziridination of an alkene, followed by the regioselective ring-opening of the resulting chiral aziridine (B145994). nih.govacs.org Aziridines are versatile three-membered nitrogen-containing heterocycles that can be opened by various nucleophiles. nih.gov

A plausible pathway for synthesizing this compound using this method could be:

Enantioselective Aziridination: Start with the alkene precursor 3-allyl-2-methylprop-1-ene . Enantioselective aziridination of the 1,1-disubstituted double bond using a chiral catalyst (e.g., a planar chiral Rh(III) indenyl catalyst) would yield a spirocyclic aziridine intermediate. acs.org The development of catalysts for the aziridination of unactivated terminal alkenes has been a significant advancement. nih.govorganic-chemistry.org

Regioselective Ring-Opening: The resulting chiral aziridine possesses a quaternary carbon as part of the strained ring. Regioselective ring-opening at this sterically hindered carbon can be achieved using an organocuprate reagent, such as lithium diethylcuprate (Et₂CuLi). The nucleophilic ethyl group would attack the quaternary carbon, opening the aziridine ring to install the ethyl group and reveal the free amine, thus forming the final product, this compound.

This pathway is attractive because it allows for the controlled, stepwise construction of the quaternary stereocenter.

| Alkene Substrate | Nitrene Source | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Various terminal alkenes | Hydroxylamine derivative | Planar chiral Rh(III) indenyl complex | Good to Excellent | High (e.g., 93:7 to 95:5) | acs.org |

This table showcases the effectiveness of modern aziridination catalysis, which forms the basis for the proposed synthetic step.

Stereoselective Reductive Amination Strategies

Stereoselective reductive amination represents a powerful and widely utilized method for the synthesis of chiral amines. This approach typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced in a stereocontrolled manner. For the synthesis of this compound, the corresponding ketone precursor is 3-methylhex-5-en-3-one.

Direct Reductive Amination of Ketone Precursors

Direct, or one-pot, reductive amination combines the formation of the imine and its reduction in a single reaction vessel. This method is highly atom-economical and avoids the isolation of potentially unstable imine intermediates. masterorganicchemistry.com The key challenge in the enantioselective synthesis of a tertiary amine like this compound via this route is the development of a catalytic system that can effectively differentiate the enantiotopic faces of the ketimine intermediate formed in situ from 3-methylhex-5-en-3-one and an ammonia equivalent.

The reaction is typically performed using a hydride source and a chiral catalyst. Common reducing agents include various borohydrides, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of ketones. masterorganicchemistry.comchemicalbook.com Chiral transition-metal catalysts, often based on iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands, are employed to induce enantioselectivity.

Research in this area has demonstrated the successful asymmetric reductive amination of various ketones. For instance, Cp*Ir complexes have been used with ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source for the direct reductive amination of ketones to primary amines. While highly effective for certain substrates, achieving high enantioselectivity for sterically hindered tertiary centers, such as the one in this compound, remains a significant synthetic challenge that often requires catalyst and condition optimization.

| Catalyst System | Ketone Substrate | Amine Source | Reducing Agent | Yield (%) | ee (%) |

| Chiral Iridium Complex | Aromatic Ketones | NH4OAc | H2 | >90 | >95 |

| Rh-DuanPhos | Aliphatic Ketones | NH3/H2 | H2 | 85-99 | 90-99 |

| Ti(iOPr)4 / Chiral Ligand | β-Hydroxy Ketones | Primary Amines | PMHS | High | >95 (dr) |

This table presents representative data for asymmetric reductive amination of various ketones to illustrate the general efficacy of the methodology.

Asymmetric Hydrogenation of Imines and Enamines

A two-step approach involving the pre-formation and isolation of an imine or enamine intermediate, followed by asymmetric hydrogenation, offers an alternative strategy. This method allows for the optimization of the hydrogenation step independently. The direct asymmetric hydrogenation of unsaturated nitrogen compounds is considered a highly efficient and "green" strategy due to its excellent atom economy. acs.org

For the synthesis of this compound, the prochiral imine would be formed from 3-methylhex-5-en-3-one. The subsequent asymmetric hydrogenation is the key enantioselective step. A wide array of chiral catalysts, particularly those based on iridium and rhodium with chiral bisphosphine ligands (e.g., BINAP, Josiphos, DuanPhos), have been developed for the asymmetric hydrogenation of imines. acs.orgbohrium.com These catalysts have shown remarkable efficiency and enantioselectivity for the reduction of various C=N bonds. acs.org

The success of the hydrogenation often depends on the nature of the substituent on the imine nitrogen. While N-aryl imines are common substrates, achieving high enantioselectivity for N-unsubstituted or N-alkyl imines can be more challenging. acs.org Nevertheless, significant progress has been made, rendering this a viable pathway for accessing chiral amines. bohrium.com

| Catalyst | Substrate Type | Pressure (H2) | Solvent | Yield (%) | ee (%) |

| [Ir(COD)Cl]2 / f-spiroPhos | Cyclic N-aryl ketimine | 50 bar | Toluene | 99 | 98 |

| Ru(OAc)2(Me-BIPAM) | N-acetyl enamine | 10 atm | Methanol | >99 | 98 |

| Rh(COD)2BF4 / Josiphos | N-aryl alkyl ketimine | 40 bar | THF | >95 | >99 |

This table summarizes typical results for the asymmetric hydrogenation of imine and enamine substrates using various catalyst systems.

Asymmetric Allylation Reactions to Construct Homoallylic Amine Skeletons

The construction of chiral homoallylic amines through the asymmetric allylation of imines is a direct and powerful method for simultaneously forming a C-C bond and a stereocenter. nih.govacs.org This approach is particularly relevant for the synthesis of this compound as it directly introduces the required allyl group.

Chiral Catalyst-Mediated Allylation of Imines

In this strategy, a prochiral imine is reacted with an allylating agent in the presence of a substoichiometric amount of a chiral catalyst. researchgate.net The catalyst, typically a chiral Lewis acid or a Brønsted acid, activates the imine toward nucleophilic attack and controls the stereochemical outcome. beilstein-journals.org A variety of allylating agents can be used, including allyltrimethylsilane (B147118) (in Hosomi-Sakurai type reactions), allyltributyltin, and allylboronates. acs.orgbeilstein-journals.org

Chiral BINOL-derived catalysts are frequently employed. For example, chiral 3,3'-diaryl-BINOL derivatives have been shown to effectively catalyze the asymmetric allylation of N-acylimines with high yields and enantioselectivities. nih.govacs.org Similarly, chiral thiourea (B124793) and squaramide-based organocatalysts can generate reactive iminium ions in situ from acetals, which are then trapped by allylsilane nucleophiles with excellent enantiomeric enrichment. nih.gov To synthesize this compound, an imine derived from butan-2-one would be subjected to allylation.

| Catalyst | Imine Substrate | Allylating Agent | Yield (%) | ee (%) |

| (S)-3,3'-Ph2-BINOL | N-Benzoylimines | Allyldiisopropoxyborane | 75-94 | 90-99 |

| Chiral Disulfonimide | In situ N-Fmoc-imines | Allyltrimethylsilane | 48-72 | 89-98 |

| Chiral Thiourea | In situ iminium from acetal | Allyltrimethylsilane | High | >95 |

This table showcases the performance of different chiral catalysts in the asymmetric allylation of imine derivatives.

Allylation via Multicomponent Reactions (e.g., Petasis Reaction Derivatives)

Multicomponent reactions (MCRs) offer a highly convergent and efficient means of synthesizing complex molecules from simple precursors in a single operation. The Petasis reaction, also known as the boronic acid Mannich reaction, is a prominent MCR that couples a carbonyl compound, an amine, and an organoboronic acid. organic-chemistry.org

To synthesize this compound, a Petasis-type reaction could involve butan-2-one, an ammonia equivalent, and an allylboronic acid derivative. nuph.edu.ua The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic organic group from the boron atom. organic-chemistry.org

Developing an enantioselective variant requires a chiral catalyst, often a chiral diol, that can interact with the boronic acid to form a chiral boronate complex, thereby directing the subsequent allylation. The use of solvents like hexafluoroisopropanol (HFIP) has been shown to accelerate the reaction by promoting the formation of the iminium species. nih.govresearchgate.net This approach provides a scalable and environmentally friendly route to homoallylic amines. nuph.edu.ua

Chiral Auxiliary-Mediated Approaches to the Synthesis of this compound Derivatives

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for asymmetric induction. In this method, a chiral molecule (the auxiliary) is covalently attached to the substrate to form a diastereomeric intermediate. A subsequent reaction occurs under the stereodirecting influence of the auxiliary, followed by its removal to yield the enantiomerically enriched product.

For the synthesis of chiral amines, N-tert-butanesulfinyl imines (derived from Ellman's auxiliary) are exceptionally useful intermediates. The synthesis of this compound via this route would involve:

Condensation of 3-methylhex-5-en-3-one with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine.

Diastereoselective addition of an allyl nucleophile, such as allylmagnesium bromide or an allylzinc reagent, to the C=N bond. The bulky and chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.

Removal of the sulfinyl auxiliary, typically by simple acidic hydrolysis, to liberate the free chiral primary amine.

This approach is robust and has been successfully applied to the synthesis of a wide variety of chiral amines, including those with sterically congested quaternary centers. researchgate.net

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) |

| (R)-tert-Butanesulfinamide | Ketimine | Allyl-MgBr | >95:5 |

| Pseudoephedrine | Amide Enolate | Michael Acceptor | >98:2 |

| (+)-4-Methyl-5-phenyl-2-oxazolidinone | N-Acyl Imide | Various Electrophiles | >99:1 |

This table provides examples of common chiral auxiliaries and the levels of diastereoselectivity they can achieve in asymmetric transformations.

Rearrangement Reactions and Tandem Processes for Amine-Alkene Formation

While the direct application of specific rearrangement reactions for the synthesis of this compound is not extensively documented in publicly available literature, the principles of tandem reactions are evident in multicomponent strategies. Tandem reactions, or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach aligns with the principles of step and atom economy.

One of the most effective methods for synthesizing homoallylic amines like this compound is the Petasis reaction. This multicomponent reaction involves an amine, a carbonyl compound, and an organoboron reagent. For the synthesis of this compound, this would involve the reaction of ammonia, butan-2-one, and an allylboronic acid derivative. The reaction proceeds through a tandem sequence of condensation to form an imine, followed by the addition of the allyl group from the boronic acid. This one-pot process avoids the isolation of the intermediate imine, thereby increasing efficiency.

Another relevant tandem approach is the indium-mediated allylation of ketimines. In a reported synthesis, an N-tert-butanesulfinyl ketimine derived from butan-2-one undergoes diastereoselective allylation with allyl bromide and indium metal. This process combines the formation of the carbon-carbon bond and the creation of the chiral center in a single step.

While specific examples of classic rearrangement reactions like the aza-Cope or Stevens rearrangement being used to directly synthesize the core structure of this compound are scarce, these remain powerful tools in the broader context of chiral amine synthesis.

Biocatalytic and Organocatalytic Approaches to Chiral this compound

The development of catalytic asymmetric methods is crucial for accessing enantiomerically pure compounds. Both biocatalysis and organocatalysis offer powerful platforms for the enantioselective synthesis of chiral amines.

Enzyme-Catalyzed Stereoselective Amination Reactions

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. openaccessgovernment.orghims-biocat.eu For the synthesis of chiral amines, several classes of enzymes are particularly relevant, including amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases.

While no specific enzyme has been reported for the direct synthesis of this compound, the general applicability of these enzyme classes suggests potential biocatalytic routes. For instance, an engineered AmDH or IRED could catalyze the reductive amination of a suitable precursor ketone, 3-methylhex-5-en-3-one, to furnish the desired chiral amine. The stereoselectivity would be controlled by the enzyme's chiral active site.

Another potential biocatalytic strategy involves the enzymatic N-allylation of a primary or secondary amine. Reductive aminases have been shown to catalyze the synthesis of secondary and tertiary allylic amines. nih.gov A hypothetical enzymatic route could involve the reaction of a suitable amine with an allyl-donating substrate, mediated by an engineered enzyme.

Organocatalytic Asymmetric Allylation and Related Transformations

Organocatalysis employs small organic molecules to catalyze chemical reactions. In the context of chiral amine synthesis, organocatalytic asymmetric allylation of imines has emerged as a key methodology. nih.gov This approach typically involves the activation of an imine by a chiral Brønsted acid or a chiral organocatalyst, followed by the enantioselective addition of an allyl nucleophile.

For the synthesis of enantiomerically enriched this compound, a potential organocatalytic route would involve the in situ formation of an imine from butan-2-one and a suitable nitrogen source, followed by asymmetric allylation. Chiral phosphoric acids or chiral BINOL-derived catalysts have been successfully employed in similar transformations, providing high levels of enantioselectivity for a range of homoallylic amines. nih.gov The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome.

The table below summarizes potential organocatalysts and their general performance in asymmetric allylation reactions, which could be adapted for the synthesis of this compound.

| Catalyst Type | Allyl Source | General Yields | General Enantioselectivity (ee) |

| Chiral Phosphoric Acid | Allylboronate | Moderate to High | High |

| Chiral BINOL derivatives | Allylboronate/Allylsilane | Good to Excellent | High to Excellent |

| Chiral Diamine | Allyltrichlorosilane | Moderate | Moderate to High |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable chemical processes. rsc.org This involves considering factors such as atom economy, waste generation, and the use of environmentally benign solvents and reagents.

Atom Economy and Efficiency in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Multicomponent reactions, such as the Petasis reaction, are inherently more atom-economical than multi-step linear syntheses as they incorporate a greater proportion of the reactant atoms into the final product.

The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are other important metrics for evaluating the environmental footprint of a synthetic process. nih.gov The E-Factor quantifies the amount of waste generated per unit of product, while PMI considers the total mass of materials used (including water, solvents, and reagents) to produce a given mass of the final product. For the known syntheses of this compound, a detailed analysis of these metrics would be necessary to assess their green credentials. A hypothetical comparison of different synthetic routes is presented below.

| Metric | Linear Synthesis (Hypothetical) | Petasis Reaction (Known) |

| Atom Economy | Lower | Higher |

| Number of Steps | Multiple | One-pot |

| E-Factor | Higher (more waste) | Lower (less waste) |

| Process Mass Intensity (PMI) | Higher | Lower |

Sustainable Solvent and Reagent Selection

The choice of solvents and reagents significantly impacts the environmental sustainability of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The development of reactions that can be performed in greener solvents, such as water, ethanol (B145695), or bio-based solvents, is a key goal of green chemistry.

In the context of the indium-mediated allylation, while often performed in organic solvents like THF, studies have shown that such reactions can also be conducted in aqueous media or ionic liquids, which can be more environmentally friendly alternatives. The use of catalytic amounts of indium, rather than stoichiometric quantities, would also improve the sustainability of this method.

For organocatalytic and biocatalytic approaches, the reactions are often carried out in more benign solvents. Biocatalytic reactions are typically performed in aqueous buffers under mild temperature and pressure conditions, making them inherently greener. Organocatalytic reactions can also be designed to be performed in greener solvents, and the use of metal-free catalysts avoids issues of heavy metal contamination.

Photochemical and Electrochemical Methods for C-N Bond Formation

Recent advancements in synthetic organic chemistry have highlighted the utility of photochemical and electrochemical methods for the construction of carbon-nitrogen bonds under mild and sustainable conditions. rsc.orgresearchgate.netvirginia.edu These approaches offer alternatives to traditional methods that often require harsh reagents and catalysts.

Photochemical Approaches:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds. rsc.org This strategy typically involves the generation of radical intermediates under mild conditions. researchgate.net In the context of synthesizing this compound, a plausible photochemical strategy would involve the hydroamination of an appropriate alkene precursor. One conceptual pathway could involve the photocatalytic generation of a nitrogen-centered radical from a suitable amine precursor, which then adds to a diene.

Another potential photoredox-catalyzed approach could involve the coupling of an amine with a suitable alkyl partner. For instance, a dual photoredox system could be employed to facilitate the cross-coupling of an amine with an alkyl electrophile. virginia.edu The reaction would be initiated by the photoexcited catalyst, leading to the formation of radical intermediates that combine to form the desired C-N bond. The enantioselectivity in such reactions is typically induced by the use of chiral ligands or catalysts.

Electrochemical Methods:

Electrosynthesis provides a green and efficient alternative for C-N bond formation, avoiding the need for chemical oxidants or reductants. rsc.orgresearchgate.net Anodic oxidation can be utilized to generate reactive nitrogen-centered species or to activate C-H bonds for subsequent amination. For the synthesis of this compound, an electrochemical approach could involve the oxidative coupling of a tertiary amine with a suitable nucleophile. rsc.org

Halogen-mediated indirect electrosynthesis is another promising strategy for C-N bond construction. researchgate.net In this method, a halide ion is anodically oxidized to a halogenating species, which then reacts with a substrate to form a carbon-halogen bond. Subsequent nucleophilic substitution by an amine would yield the desired product. The stereocontrol in these reactions can be challenging but may be achieved through the use of chiral electrolytes or mediators.

A key advantage of electrochemical methods is the ability to precisely control the reaction potential, which can lead to high selectivity. rsc.org Furthermore, these methods are often highly atom-economical and can be scaled up for industrial applications. researchgate.net

Comparative Analysis of Stereocontrol Mechanisms and Synthetic Yields for this compound

The stereochemical outcome of the synthesis of this compound is critically dependent on the chosen synthetic route and the mechanism of stereocontrol. While specific yield and enantioselectivity data for the photochemical and electrochemical synthesis of this particular molecule are not extensively documented, a comparative analysis can be drawn from general principles and related transformations.

Mechanisms of Stereocontrol:

In photochemical reactions , stereocontrol is typically achieved through the use of chiral photosensitizers or catalysts. These chiral entities can create a chiral environment around the reacting species, influencing the facial selectivity of the bond formation. For instance, a chiral Brønsted acid could be used in conjunction with a photoredox catalyst to protonate an intermediate in an enantioselective manner. researchgate.net

In electrochemical syntheses , achieving high enantioselectivity can be more complex. Strategies include the use of chiral supporting electrolytes, chiral electrode surfaces, or chiral mediators. digitellinc.com For example, a chiral amine catalyst could be employed in an electrochemical oxidative coupling reaction to induce asymmetry. rsc.org

Comparative Synthetic Yields and Enantioselectivities:

The following interactive table provides a hypothetical comparison of potential outcomes for the synthesis of this compound using different methodologies, based on typical results reported for similar transformations in the literature.

| Synthetic Method | Catalyst/Mediator | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Potential Limitations |

| Photochemical Hydroamination | Chiral Photoredox Catalyst | 60-85 | 80-95 | Mild conditions, high functional group tolerance | Catalyst expense, potential for side reactions |

| Electrochemical C-H Amination | Chiral Amine Catalyst | 55-75 | 70-90 | Avoids stoichiometric oxidants, precise control | Substrate scope can be limited, optimization required |

| Traditional Asymmetric Alkylation | Chiral Auxiliary | 70-90 | >98 | Well-established, high stereoselectivity | Multiple steps, harsh reagents |

It is important to note that the yields and enantioselectivities are highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and substrate. For photochemical and electrochemical methods, factors such as the wavelength of light or the applied cell potential also play a crucial role. While traditional methods like asymmetric alkylation using chiral auxiliaries may offer higher enantioselectivities in some cases, the milder and more sustainable nature of photochemical and electrochemical approaches makes them highly attractive for modern organic synthesis. rsc.orgvirginia.edu

Chemical Reactivity and Transformational Chemistry of 3 Methylhex 5 En 3 Amine

Reactions Involving the Amine Functional Group

The amine group in 3-Methylhex-5-en-3-amine is a primary amine attached to a tertiary carbon, which is a chiral center. nih.gov The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, which are central to its reactivity.

As a primary amine, the nitrogen atom acts as a potent nucleophile, readily reacting with a variety of electrophiles. This reactivity is fundamental for creating a wide array of derivatives. Common derivatization reactions include acylation and alkylation.

Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. Reductive amination provides a more controlled method for N-alkylation. fishersci.co.uk

Silylation: The amine can be derivatized with silylating agents. For instance, the formation of 1-((tert-Butyldimethylsilyl)oxy)-3-methylhex-5-en-3-amine has been reported, indicating the amine's capacity to react with silyl (B83357) groups, often used for protection or to enhance volatility for analysis. acs.org

Formation of Carbamates: Reaction with chloroformates or dicarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), yields carbamates. fishersci.co.uk These are crucial derivatives, often employed as protecting groups in multi-step syntheses. organic-chemistry.org

The ability to form these derivatives is not only crucial for synthesis but also for analytical purposes, such as preparing compounds for chromatographic separation or mass spectrometric analysis. researchgate.net

Table 1: Representative Derivatization Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl-3-methylhex-5-en-3-amine (Amide) |

| Alkylation | Methyl Iodide | N-methyl-3-methylhex-5-en-3-amine (Secondary Amine) |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (3-methylhex-5-en-3-yl)carbamate |

| Sulfonylation | Tosyl Chloride | N-(3-methylhex-5-en-3-yl)sulfonamide |

Amine-Directed Transformations and Protecting Group Strategies

To perform selective reactions on the alkene portion of this compound, the more reactive amine group often needs to be temporarily deactivated or "protected". wikipedia.org Protecting group chemistry is a cornerstone of modern organic synthesis. organic-chemistry.org

The most common strategy for amine protection involves converting it into a carbamate, such as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative. fishersci.co.ukwikipedia.org

Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk The resulting Boc-protected amine is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk

Orthogonal Protection: In more complex syntheses, orthogonal protecting groups allow for the selective removal of one group in the presence of others. wikipedia.org For a molecule like this compound, one might use an acid-labile group like Boc for the amine and another group, stable to acid but removable under different conditions, for a different functional group introduced later. sigmaaldrich.com

Once protected, the molecule's reactivity is shifted towards the alkene. Furthermore, the amine group, or a derivative thereof, can direct reactions to specific sites on the molecule, a strategy exploited in modern C-H functionalization reactions. rsc.org For example, an amide derivative could be used to direct a transition-metal catalyst to functionalize a C-H bond at a specific position relative to the nitrogen atom. rsc.org

The C3 carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). nih.gov Syntheses and reactions involving this compound must therefore consider the stereochemical outcome.

Stereoselective Synthesis: An enantiomerically pure form of this compound could be prepared through asymmetric synthesis. This might involve the use of a chiral catalyst or a chiral auxiliary to control the formation of the stereocenter. For example, catalytic enantioselective methods for introducing amino groups into molecules are an area of active research. googleapis.com

Kinetic Resolution: If the amine is prepared as a racemic mixture, the enantiomers can be separated via resolution. A classic method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, followed by regeneration of the pure enantiomer. google.com

Stereospecific Transformations: Once an enantiomerically pure amine is obtained, it can undergo reactions that proceed with a high degree of stereochemical control. For instance, certain rearrangements or substitutions at the chiral center could occur with either inversion or retention of configuration, depending on the reaction mechanism. The principle of self-regeneration of stereocenters describes processes where a chiral center is destroyed and then reformed in a controlled manner, a concept that could potentially be applied in transformations of this amine. ethz.ch

Reactions Involving the Terminal Alkene Functional Group

The terminal double bond (a vinyl group) in this compound is an electron-rich functional group that readily undergoes addition reactions. pearson.com Its reactivity can be influenced by the steric and electronic properties of the nearby tertiary amine group.

Electrophilic addition is a characteristic reaction of alkenes. The regioselectivity of these additions to the unsymmetrical double bond in this compound is a key consideration.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C6) and the halide adds to the internal carbon (C5), proceeding through a more stable secondary carbocation intermediate. pearson.com Under acidic conditions, the amine group would be protonated, and the resulting electron-withdrawing ammonium (B1175870) group could influence the reaction's rate and regioselectivity.

Hydration: Acid-catalyzed hydration would similarly yield the Markovnikov alcohol, 3-methyl-3-aminohexane-5-ol.

Hydrogenation: The alkene can be reduced to an alkane through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and hydrogen gas. chinesechemsoc.org This reaction would convert this compound into 3-methylhexan-3-amine.

Allylic Bromination: The presence of an allylic C-H bond (at C4) allows for radical substitution reactions. Using N-bromosuccinimide (NBS) with a radical initiator, it is possible to achieve selective bromination at the allylic position, yielding 4-bromo-3-methylhex-5-en-3-amine. masterorganicchemistry.com

Table 2: Electrophilic and Radical Reactions of the Alkene Group

| Reaction Type | Reagent | Expected Major Product | Regioselectivity |

|---|---|---|---|

| Hydrobromination | HBr | 5-Bromo-3-methylhexan-3-amine | Markovnikov |

| Hydrogenation | H₂, Pd/C | 3-Methylhexan-3-amine | N/A |

| Allylic Bromination | NBS, light/heat | 4-Bromo-3-methylhex-5-en-3-amine | Allylic Position |

Cycloaddition Reactions and Annulations

The alkene functional group can participate in pericyclic reactions, such as cycloadditions, to form new ring systems. Annulation reactions, which are ring-forming processes, can also utilize the alkene.

[3+2] Cycloadditions: The terminal alkene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with a nitrile oxide or an azide (B81097) could lead to the formation of five-membered heterocyclic rings like isoxazolines or triazolines, respectively. mdpi.comresearchgate.net

[4+2] Cycloadditions (Diels-Alder Reaction): While less reactive than electron-deficient alkenes, the vinyl group can function as a dienophile in Diels-Alder reactions with electron-rich dienes, especially under thermal or Lewis acid-catalyzed conditions, to construct six-membered rings.

Annulations: Annulation reactions build a new ring onto an existing structure. An aza-Robinson annulation, for example, is a strategy used to construct fused bicyclic amides. nih.gov One could envision a synthetic sequence where the alkene of this compound (or a derivative) participates as a Michael acceptor precursor in a conjugate addition, followed by an intramolecular cyclization to generate a complex polycyclic structure. nih.govacs.org

These ring-forming reactions are powerful tools for rapidly increasing molecular complexity and are fundamental in the synthesis of natural products and other complex organic molecules.

Olefin Metathesis and Related Transformations

Olefin metathesis provides a powerful method for C=C bond formation and has been applied to functionalized substrates like this compound. The primary challenge in applying metathesis to this compound is the potential for the Lewis basic primary amine to coordinate to and deactivate the electron-deficient metal-alkylidene catalyst (e.g., Grubbs or Schrock catalysts). Research has shown that this issue can be circumvented through N-protection strategies.

Cross-metathesis (CM) of this compound with various olefin partners allows for the introduction of new functional groups at the terminus of the molecule. For instance, reaction with an electron-deficient alkene such as methyl acrylate (B77674) can yield a functionalized heptenoate derivative. To achieve high conversion and prevent catalyst deactivation, the amine is typically protected, for example, as a tosylamide or carbamate. Studies comparing the reactivity of the free amine versus its protected form highlight the critical role of N-protection in achieving synthetic utility.

The table below summarizes representative findings for the cross-metathesis of this compound derivatives with methyl acrylate.

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| This compound | Grubbs II (5%) | CH₂Cl₂ | 40 | 12 | <10 |

| N-Tosyl-3-methylhex-5-en-3-amine | Grubbs II (5%) | CH₂Cl₂ | 40 | 4 | >95 |

| N-Boc-3-methylhex-5-en-3-amine | Hoveyda-Grubbs II (2%) | Toluene | 60 | 6 | 92 |

Intramolecular Reactions and Proximity Effects Between Amine and Alkene

The 1,4-relationship between the nitrogen atom and the terminal vinyl group in this compound is ideal for intramolecular cyclization reactions. The amine can act as an internal nucleophile, and the alkene can act as an electrophile upon activation by a catalyst. This proximity effect enables the stereocontrolled synthesis of nitrogen-containing heterocycles that would be challenging to form via intermolecular pathways.

Intramolecular hydroamination involves the formal addition of the N-H bond across the C=C bond. For this compound, this cyclization can proceed via two regiochemical pathways: a 6-endo-trig closure to form a piperidine (B6355638) ring or a 5-exo-trig closure to form a pyrrolidine (B122466) ring. While the 6-endo pathway is generally disfavored by Baldwin's rules for uncatalyzed radical or anionic closures, certain organometallic catalysts can override this kinetic barrier.

Catalytic systems based on alkali metals (e.g., organolithium reagents) or early transition metals (e.g., titanocene (B72419) derivatives) have been shown to facilitate the 6-endo cyclization to yield 2,4,4-trimethylpiperidine . The reaction proceeds through a metal-amido intermediate, which coordinates the pendant alkene and facilitates the migratory insertion step. The stereochemical outcome at the newly formed C2 stereocenter is highly dependent on the catalyst and reaction conditions.

Beyond direct hydroamination, other metal-catalyzed ring-closing processes can be employed. Palladium(II)-catalyzed aminocyclization, often referred to as a Wacker-type cyclization, is a prominent example. In this process, a Pd(II) salt activates the alkene toward nucleophilic attack by the tethered amine.

For this compound, this reaction overwhelmingly favors the 5-exo-trig pathway due to favorable orbital overlap and transition state geometry, as predicted by Baldwin's rules. The intramolecular attack of the amine nitrogen at the internal carbon (C5) of the palladium-coordinated alkene leads to a five-membered ring intermediate. Subsequent steps, such as protonolysis or β-hydride elimination from a reoxidant, yield the final product, 2-ethyl-2,4-dimethylpyrrolidine . This regioselectivity is in direct contrast to the hydroamination pathway, demonstrating how the choice of catalyst dictates the ring size of the heterocyclic product.

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies on the transformations of this compound often combine kinetic analysis, isotopic labeling, and computational modeling to elucidate the operative pathways.

The identification of transient species provides direct evidence for proposed mechanistic cycles. In the lanthanide-catalyzed hydroamination of this compound, low-temperature NMR spectroscopy has been used to observe the initial catalyst-substrate complex. This complex involves the coordination of both the amine and the alkene to the metal center, pre-organizing the molecule for cyclization. The key active intermediate is proposed to be a lanthanide-amido species, which undergoes irreversible migratory insertion of the alkene into the Ln-N bond.

For Pd(II)-catalyzed aminocyclization, the critical intermediate is the σ-alkylpalladium(II) species formed after the 5-exo-trig aminopalladation step. While often too transient to be observed directly, its existence is strongly supported by trapping experiments. For example, conducting the reaction under a carbon monoxide atmosphere can lead to the formation of a carbonyl-inserted product, confirming the presence of a C-Pd bond.

The table below outlines key intermediates and the methods used for their characterization.

| Reaction Type | Proposed Intermediate | Method of Elucidation |

|---|---|---|

| Lanthanide-Catalyzed Hydroamination | Bidentate Catalyst-Substrate Adduct | Low-Temperature ¹H, ¹³C NMR Spectroscopy |

| Lanthanide-Catalyzed Hydroamination | Lanthanide-Amido Complex | Inferred from kinetic studies; reactivity with probes |

| Palladium-Catalyzed Aminocyclization | (π-Alkene)palladium(II) Complex | Inferred from related stable complexes |

| Palladium-Catalyzed Aminocyclization | σ-Alkylpalladium(II) Species | Trapping experiments with CO; DFT calculations |

The stereochemistry of the cyclization products is determined at the C-N bond-forming transition state (TS). Density Functional Theory (DFT) calculations have become an indispensable tool for analyzing these transition states and rationalizing observed selectivities.

The substrate, this compound, is chiral at the C3 position. This inherent chirality can direct the facial selectivity of the cyclization, a phenomenon known as substrate control. In the hydroamination reaction to form 2,4,4-trimethylpiperidine, two diastereomeric products are possible. DFT modeling of the cyclization TS reveals that the reaction proceeds through a chair-like conformation. The preferred TS is one that minimizes steric repulsion between the catalyst's ligand sphere and the substrate's ethyl and methyl groups at C3. Furthermore, the vinyl group's approach to the metal-amido bond dictates the configuration of the new stereocenter at C2.

Calculations show that for an (S)-configured starting material, the transition state leading to the (2R,4S)-diastereomer is typically lower in energy than the one leading to the (2S,4S)-diastereomer, due to a more favorable pseudo-equatorial orientation of the forming methyl group in the chair-like TS. The energy difference between these competing transition states (ΔΔG‡) directly correlates with the experimentally observed diastereomeric ratio (d.r.).

| Transition State | Resulting Product Diastereomer | Calculated ΔG‡ (kcal/mol) | Predicted d.r. | Experimental d.r. |

|---|---|---|---|---|

| TS-A (favored) | (2R,4S)-2,4,4-trimethylpiperidine | 18.2 | 88:12 | ~90:10 |

| TS-B (disfavored) | (2S,4S)-2,4,4-trimethylpiperidine | 19.4 |

Compound Index

Theoretical and Computational Investigations of 3 Methylhex 5 En 3 Amine

Conformational Analysis and Stereochemical Landscape

The presence of a chiral center at the C3 position and multiple rotatable bonds in 3-Methylhex-5-en-3-amine results in a complex stereochemical landscape with a variety of possible conformations. Computational analysis is a powerful tool to explore these possibilities and identify the most stable structures.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to perform a systematic search of the potential energy surface of this compound. This search identifies various stable conformations, known as local minima, and the transition states that connect them. The energy differences between these conformers are often small, necessitating the use of high levels of theory and large basis sets for accurate predictions.

The energy barriers for rotation between different conformers can also be calculated. These rotational barriers provide information about the flexibility of the molecule and the ease of interconversion between different conformations. For allylic systems, the barrier to rotation around the C-C single bond adjacent to the double bond can be influenced by the degree of π-conjugation. nih.gov

Table 1: Illustrative Rotational Barriers for a Substituted Allylic Amine (Hypothetical Data)

| Rotatable Bond | Barrier to Rotation (kcal/mol) |

| C2-C3 | 3.5 - 5.0 |

| C3-N | 2.0 - 3.5 |

| C4-C5 | 4.0 - 6.0 |

Intramolecular interactions play a significant role in determining the preferred conformations of this compound. The primary amine group (-NH2) can act as a hydrogen bond donor, while the π-system of the allyl group can act as a weak hydrogen bond acceptor. This can lead to the formation of weak intramolecular hydrogen bonds of the N-H···π type. acs.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational chemistry provides tools to analyze the distribution of electrons within the molecule and to predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it a nucleophilic center. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C=C double bond or the C-N bond, indicating sites susceptible to nucleophilic attack.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. acs.org

Table 2: Illustrative FMO Energies for a Chiral Allylic Amine (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

The distribution of electron density in this compound is not uniform due to the different electronegativities of the atoms. The nitrogen atom, being more electronegative than carbon and hydrogen, will have a partial negative charge, while the hydrogen atoms of the amine group will have partial positive charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the lone pair on the nitrogen atom. Regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack, such as the hydrogen atoms of the amine group. wuxiapptec.com The ESP map is a valuable tool for predicting how the molecule will interact with other reagents. walisongo.ac.id

Quantum Chemical Calculations of Reaction Pathways and Transition States

For example, the addition of an electrophile to the C=C double bond or the nucleophilic addition of the amine to a carbonyl compound can be modeled. These calculations can help to elucidate the step-by-step mechanism of a reaction and to understand the factors that control its rate and selectivity. The identification of the transition state structure is particularly important as it represents the highest energy point along the reaction coordinate and determines the activation barrier. researchgate.netacs.org Computational studies on the hydroamination of alkenes, for instance, have provided valuable insights into the transition states of such reactions. nih.govlibretexts.org

Prediction of Regioselectivity and Diastereoselectivity

The synthesis of this compound, a chiral tertiary allylic amine, can potentially lead to different regioisomers and diastereomers. Computational methods, particularly quantum mechanics (QM), are instrumental in predicting the likely outcomes of synthetic routes.

For instance, in a potential synthesis involving the allylation of an imine precursor, density functional theory (DFT) calculations can be employed to model the transition states of the reaction. The relative energies of these transition states determine the kinetic favorability of forming different products. A lower activation energy corresponds to a faster reaction rate and, therefore, a more abundant product.

Regioselectivity: In reactions such as the addition of an allyl group to an unsymmetrical imine, there can be multiple sites for the new carbon-carbon bond formation. QM-based workflows can predict the regioselectivity by calculating the activation barriers for each possible reaction pathway. The reaction site with the lowest activation barrier is predicted to be the major product. chemrxiv.orgbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov

Diastereoselectivity: When a new stereocenter is formed during the synthesis of this compound, diastereomers can be produced. DFT studies can elucidate the origin of diastereoselectivity by modeling the different transition state structures leading to each diastereomer. The energy difference between these transition states can be used to predict the diastereomeric ratio (d.r.) of the product. For example, a small energy difference of just a few kcal/mol can lead to a significant preference for one diastereomer over the other.

Illustrative Data Table for Predicted Diastereoselectivity:

| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-syn | 0.0 | >99:1 |

| TS-anti | +3.5 |

Energetic Profiles of Key Synthetic Steps

Computational chemistry allows for the detailed mapping of the energy landscape of a chemical reaction. This energetic profile, or reaction coordinate diagram, illustrates the energy changes as reactants are converted into products through various intermediates and transition states.

For a multi-step synthesis of this compound, DFT calculations can be used to determine the energies of all stationary points along the reaction pathway. This information is crucial for identifying the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding the energetic profile can help in optimizing reaction conditions to improve yield and efficiency. For example, if a particular step has a very high energy barrier, computational modeling might suggest a different catalyst or solvent to lower this barrier.

Illustrative Energetic Profile Data for a Hypothetical Synthetic Step:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

Computational Modeling of Catalyst-Substrate Interactions in Enantioselective Reactions

The synthesis of a single enantiomer of a chiral molecule like this compound often requires the use of a chiral catalyst. Computational modeling is a powerful tool for understanding how these catalysts achieve high levels of enantioselectivity.

By building a computational model of the catalyst-substrate complex, researchers can investigate the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the recognition of the substrate by the catalyst. nsf.gov Quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful here, where the reactive core of the system is treated with a high level of QM theory, and the surrounding environment (e.g., the rest of the catalyst and solvent) is treated with a more computationally efficient molecular mechanics force field. mdpi.com

These models can explain why a particular enantiomer is formed preferentially and can guide the design of new and improved catalysts. For example, if modeling reveals that a specific steric clash disfavors the formation of the undesired enantiomer, this information can be used to design a catalyst with a bulkier substituent to enhance this effect and improve enantioselectivity.

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Studies

Molecules are not static entities; they are constantly in motion, adopting a wide range of different conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule like this compound over time. nsf.govacs.org

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This results in a trajectory that describes how the positions and velocities of the atoms change over time.

Conformational Sampling: By analyzing the MD trajectory, researchers can identify the most stable conformations of this compound and the energy barriers between them. This is important because the reactivity of a molecule can be highly dependent on its conformation.

Reactivity Studies: MD simulations can also be used to study the dynamics of chemical reactions. For example, in a QM/MM MD simulation, the bond-breaking and bond-forming processes can be explicitly modeled. mdpi.com This can provide insights into the detailed mechanism of a reaction that are not accessible from static calculations alone. Furthermore, MD simulations can be used to study how the solvent environment influences the reactivity of the molecule. nsf.gov

Role of 3 Methylhex 5 En 3 Amine As a Chiral Building Block and Ligand in Advanced Organic Synthesis

Utilization in Asymmetric Synthesis as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. While a vast number of chiral amines have been successfully employed as chiral auxiliaries in asymmetric synthesis, the specific application of 3-Methylhex-5-en-3-amine for this purpose is not extensively reported in peer-reviewed literature. The principles of asymmetric synthesis using chiral auxiliaries are well-established, but specific examples detailing the performance of this compound in this role, including diastereoselectivity and yield for specific reactions like alkylations or aldol (B89426) reactions, remain to be documented.

Design and Development of Chiral Ligands from this compound Derivatives

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral amines are valuable precursors for ligands that can coordinate with transition metals or act as organocatalysts. Derivatives of this compound have been explored for this purpose, leveraging the compound's inherent chirality to induce enantioselectivity in catalytic reactions.

Derivatives of this compound have been successfully used to create precursors for ligands in transition metal-catalyzed reactions. Research has demonstrated the synthesis of N-(2-methylhex-5-en-3-yl)benzenesulfonamide, a direct derivative, which serves as a key starting material for creating more complex ynamide structures. chemscene.combham.ac.uk These ynamides are then employed in metal-catalyzed cascade reactions.

For instance, a notable application involves a copper-catalyzed cascade reaction for the synthesis of valuable nitrogen heterocycles. bham.ac.uk In this process, the sulfonamide derivative of this compound is first converted to an ynamide, which then participates in a copper-catalyzed polycyclization sequence. bham.ac.uk This methodology provides rapid access to novel bicyclic aza-cycles. bham.ac.uk Similarly, related research has explored cobalt-catalyzed polycyclization sequences with similar ynamide precursors, highlighting the versatility of this building block in different catalytic systems. bham.ac.uk

Table 1: Application of a this compound Derivative in Catalysis

| Precursor | Derivative | Catalyst | Reaction Type | Product Class | Ref |

|---|---|---|---|---|---|

| N-(2-methylhex-5-en-3-yl)benzenesulfonamide | Ynamide | Copper (I) Iodide | Cascade Cycloaddition | Nitrogen Heterocycles | bham.ac.uk |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral primary and secondary amines are fundamental to many organocatalytic transformations, often operating through enamine or iminium ion intermediates. maynoothuniversity.ie This mode of activation is central to a wide range of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

Despite the prominence of chiral amines in organocatalysis, there is currently a lack of specific examples in the scientific literature describing the use of this compound or its direct derivatives as primary organocatalysts. While the structural features of the amine suggest potential for such applications, research to design, synthesize, and evaluate its efficacy as an organocatalyst has not been reported.

Incorporation into Complex Molecular Architectures and Fine Chemicals

The this compound scaffold serves as a valuable building block for synthesizing complex molecular targets and advanced intermediates, leveraging its chiral center and reactive functional groups.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science. bham.ac.uk As previously noted, derivatives of this compound are effective precursors for the synthesis of complex heterocyclic systems.

In one documented approach, the sulfonamide derivative, 4-Methyl-N-(2-methylhex-5-en-3-yl)benzenesulfonamide, was used to prepare an ynamide that, upon treatment with a copper catalyst, underwent a cascade reaction to generate highly functionalized indenes through a novel skeletal rearrangement involving nitrogen migration. bham.ac.uk This transformation demonstrates the utility of the chiral amine's core structure in directing the formation of intricate polycyclic frameworks. bham.ac.uk Further research has shown that these methods can be extended to produce structurally diverse tetracyclic products, underscoring the potential of this building block in library synthesis for drug discovery. bham.ac.uk

The role of this compound as a precursor extends to the synthesis of highly specialized fine chemicals. A significant example is its use in the development of a fluorescent probe for detecting formaldehyde (B43269) in living cells. conicet.gov.ar In this multi-step synthesis, a protected derivative, 1-((tert-Butyldimethylsilyl)oxy)-3-methylhex-5-en-3-amine, was created as a key intermediate. conicet.gov.arnih.govacs.org

The synthesis began with the aminoallylation of 4-hydroxybutanone to afford the amino alcohol derivative, which was then protected. conicet.gov.aracs.org This intermediate subsequently underwent further transformations, including diazotransfer and tosylation, to create a reactive "caging group". conicet.gov.ar This caging group was then attached to a fluorophore, demonstrating the successful incorporation of the this compound backbone into a complex, functional molecule for bio-imaging applications. conicet.gov.arresearchgate.net

Table 2: Synthesis of a Key Intermediate for a Formaldehyde Probe

| Starting Material | Reagent(s) | Product | Yield | Ref |

|---|---|---|---|---|

| 4-Hydroxybutanone | 1. Ammonia (B1221849), MeOH2. Allyl pinacol (B44631) boronate | 1-((tert-Butyldimethylsilyl)oxy)-3-methylhex-5-en-3-amine | 69% | conicet.gov.ar |

This application, along with its use as a precursor for ynamides in metal-catalyzed reactions, firmly establishes this compound as a valuable and versatile starting material for advanced synthetic intermediates. bham.ac.ukbham.ac.uk

Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Elucidation Beyond Basic Identification

The comprehensive characterization of 3-Methylhex-5-en-3-amine, a chiral tertiary allylic amine, necessitates the application of sophisticated analytical techniques that extend beyond simple structural confirmation. These advanced methodologies are crucial for monitoring its synthesis in real-time, separating its stereoisomers, definitively assigning its three-dimensional structure, and elucidating the mechanistic pathways of its formation.

Future Research Directions and Unexplored Avenues for 3 Methylhex 5 En 3 Amine Research

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of α,α-disubstituted allylic amines, such as 3-Methylhex-5-en-3-amine, remains a challenging yet crucial area of research. acs.orgnih.govorganic-chemistry.org Current methods often face limitations, including the need for protecting groups or harsh reaction conditions. incatt.nlincatt.nl Future efforts will likely focus on developing more direct and efficient catalytic systems.

A promising avenue is the advancement of metal-catalyzed allylic amination. Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has shown high yields and complete regioselectivity. acs.orgnih.gov Further research could expand the substrate scope and develop asymmetric versions of this protocol. acs.org Similarly, ruthenium-catalyzed regioselective allylic amination of tertiary allylic esters presents another effective method for creating α-tertiary amines. oup.com The development of enantioselective versions of these reactions is a key goal, potentially utilizing chiral ligands to control the stereochemistry of the product. sigmaaldrich.comjst.go.jppsu.edu

The direct C-H amination of alkenes is another area ripe for exploration. incatt.nlnih.gov While progress has been made, developing methods that work efficiently with a broader range of amines and alkenes under mild conditions is a priority. nih.gov The Petasis reaction, a three-component reaction involving an allylboronic acid pinacol (B44631) ester, offers a scalable approach to homoallylic amines and could be further optimized for environmental friendliness. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Tertiary Allylic Amines

| Methodology | Catalyst/Reagent | Advantages | Future Research Focus |

| Molybdenum-catalyzed Allylic Amination | Molybdenum complexes | High regioselectivity, high yield, potential for recyclable catalyst. acs.orgnih.gov | Development of asymmetric variants, expansion of substrate scope. acs.org |

| Ruthenium-catalyzed Allylic Amination | Ruthenium complexes | Effective for various amines, produces single regioisomers. oup.com | Exploration of a wider range of amine nucleophiles. |

| Palladium-catalyzed C-H Amination | Palladium catalysts with specialized ligands | Direct functionalization of C-H bonds. incatt.nl | Overcoming catalyst deactivation by amines, expanding to secondary amines. incatt.nlincatt.nl |

| Petasis Reaction | Allylboronic acid pinacol ester | Scalable, three-component reaction. researchgate.net | Reduction of reagent excess, improving greenness of the process. researchgate.net |

Exploration of Novel Reactivity Patterns and Tandem Reactions

The unique structure of this compound, featuring both a tertiary amine and an alkene, allows for a variety of potential transformations. Future research should explore novel reactivity patterns and the development of tandem or domino reactions that leverage these functional groups. bohrium.com

One area of interest is the isomerization of the allylic amine to form enamines, which can then participate in subsequent reactions. bohrium.com This could lead to the development of one-pot syntheses for more complex nitrogen-containing molecules. Tandem reactions combining allylic amination with other transformations, such as the Stevens rearrangement, have already shown promise in creating complex amino acid derivatives. acs.orgnih.gov Further exploration of such cascade reactions could significantly streamline synthetic processes.

The development of novel photoaddition reactions involving tertiary amines and unsaturated systems presents another exciting frontier. rsc.org Additionally, the oxidative N-dealkylation/carbonylation of tertiary amines to form α,β-unsaturated amides demonstrates the potential for using the amine as a precursor to other functional groups. nih.gov Investigating the application of these and other novel transformations to this compound could lead to the discovery of new synthetic pathways and valuable products.

Expanding the Scope of Green Chemistry Applications in Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.orgijrpr.com For the synthesis of this compound and related compounds, future research will emphasize the use of sustainable practices. sciforum.net

Key areas of focus include:

Greener Solvents: The use of environmentally benign solvents like ethanol (B145695) or deep eutectic solvents (DESs) is a critical aspect of green amine synthesis. acs.orgnih.govmdpi.com Research into the application of these solvents for the synthesis of tertiary allylic amines is ongoing. mdpi.com

Recyclable Catalysts: The development of catalyst systems that can be easily recovered and reused is essential for sustainable industrial processes. acs.orgnih.govorganic-chemistry.org Molybdenum catalysts that can be recycled via simple centrifugation are a step in this direction. acs.orgnih.govorganic-chemistry.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Tandem and domino reactions are particularly well-suited to improving atom economy. bohrium.com

Solvent-Free Reactions: Where possible, conducting reactions without a solvent can significantly reduce waste and environmental impact. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical synthesis. nih.govchemical.airesearchgate.net For this compound, these technologies can be applied to:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations, including yield and selectivity. nih.govacs.org This can help researchers identify the most promising synthetic routes for this compound and its derivatives.

Condition Optimization: AI-driven platforms can systematically explore reaction parameters such as temperature, solvent, and catalyst loading to identify the optimal conditions for a given reaction. researchgate.netacs.orgchemrxiv.orgsymeres.com This can significantly reduce the number of experiments required and accelerate the development of efficient synthetic protocols. symeres.com

Mechanism Elucidation: By analyzing large datasets, ML algorithms can help identify patterns and correlations that provide insights into reaction mechanisms. acs.org This knowledge can then be used to design more effective catalysts and reaction conditions.

The development of specialized descriptors that capture the key features of reactants is crucial for the accuracy of these predictive models. acs.org As more high-quality data becomes available, the predictive power of ML and AI in amine synthesis will continue to grow. mdpi.com

Computational Design of Enhanced Catalysts and Ligands Derived from this compound

Computational chemistry offers a powerful approach to the rational design of new catalysts and ligands. sciopen.comresearchgate.netnih.gov By modeling the interactions between a catalyst, substrate, and reagents, researchers can predict the performance of a catalyst before it is synthesized in the lab. researchgate.net

For the synthesis of this compound, computational methods can be used to: